1,1,1-Trifluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

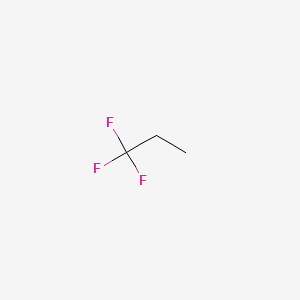

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWQLICBSFIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883378 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-07-8, 94458-05-6 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorination in Modern Chemistry

An In-depth Technical Guide to 1,1,1-Trifluoropropane: Properties, Synthesis, and Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical science.[1][2] The unique physicochemical properties imparted by fluorine, such as high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size, can dramatically alter a molecule's polarity, metabolic stability, and binding affinity.[1][2] this compound (also known as HFC-263fb), a fluorinated propane, exemplifies the utility of such compounds. It serves not only as a refrigerant with a low global warming potential but also as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers and professionals in drug development.

Part 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is essential for its safe handling, application, and the design of synthetic routes.

Molecular Structure and Identifiers

This compound is a saturated hydrocarbon in which the three hydrogen atoms on one of the terminal carbon atoms have been replaced by fluorine atoms.

-

IUPAC Name: this compound[7]

Physical Properties at a Glance

This compound is a colorless and odorless gas at room temperature and pressure.[4] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | -148 °C | [5][6][8] |

| Boiling Point | -12 °C | [3][5][6] |

| Density | 1.038 g/cm³ | [3][6][9] |

| Vapor Pressure | 2770 mmHg at 25°C | [3][9] |

| Refractive Index | 1.276 | [3][9] |

| Octanol/Water Partition Coefficient (logP) | 1.959 | [10] |

| Water Solubility (log₁₀WS in mol/L) | -1.74 (Calculated) | [10] |

These properties, particularly its volatility and low boiling point, necessitate handling it as a liquefied gas under pressure. Its moderate lipophilicity, indicated by the logP value, is a key consideration in its biological and environmental interactions.

Part 2: Chemical Properties and Reactivity

The trifluoromethyl group significantly influences the chemical behavior of the propane backbone, rendering it distinct from its non-fluorinated counterpart.

Stability and Reactivity Profile

Generally, this compound is chemically stable. The carbon-fluorine bonds are exceptionally strong, making the trifluoromethyl group resistant to many chemical transformations. However, it is not entirely inert.

-

Flammability: this compound is a flammable gas and may form explosive vapor-air mixtures.[11][12] It should be kept away from heat, sparks, open flames, and other ignition sources.[11][12]

-

Reactivity with Strong Reagents: While generally stable, related fluorinated organic compounds can react violently with strong reducing agents, such as very active metals.[13]

-

Thermal Decomposition: When heated to decomposition, related halogenated compounds can emit toxic fumes of the corresponding hydrogen halides.[13]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a unique fragmentation pattern for identification.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. Data for this compound is available in spectral databases.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F stretching vibrations.

-

UV-Visible Spectroscopy: As a saturated alkane derivative, this compound only undergoes high-energy σ → σ* electronic transitions, which occur in the vacuum ultraviolet (VUV) region (typically below 200 nm). Therefore, it is not expected to show any absorption in a standard UV-Vis spectrum.[1]

Part 3: Synthesis Methodologies

Several synthetic routes to this compound have been developed, with catalytic hydrogenation being one of the most common approaches.[1]

Catalytic Hydrogenation of Fluorinated Propenes

A prevalent method involves the catalytic hydrogenation of a fluorinated propene precursor, such as 3,3,3-trifluoropropene. This reaction adds hydrogen across the double bond in the presence of a metal catalyst.

Caption: Catalytic hydrogenation of 3,3,3-trifluoropropene.

Hydrofluorination and Conversion from Other Precursors

Other synthetic strategies include hydrofluorination reactions and conversions from other fluorinated precursors like fluorinated propanols.[1] For instance, the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane using a palladium-based catalyst is another viable route.[1]

A synthesis reference for this compound can be found in The Journal of Organic Chemistry, 26, p. 1627, 1961.[6][16]

Part 4: Applications in Research and Drug Development

The unique properties of the trifluoromethyl group make this compound and related compounds valuable in various fields, especially in medicinal chemistry.

Role as a Fluorinated Building Block

The introduction of a trifluoromethyl group can significantly enhance the therapeutic properties of a drug candidate.[2] This group can improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[17] Its lipophilicity can also enhance membrane permeability and binding affinity to target proteins.[2][17][18] this compound and its derivatives serve as key intermediates for introducing this crucial moiety into larger, more complex molecules.[1][19]

Use in Refrigeration

This compound is used in refrigeration and air conditioning systems due to its low global warming potential and ozone depletion potential, making it an environmentally friendlier alternative to older refrigerants.[3][4]

Part 5: Safety, Handling, and Experimental Protocols

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification and Safety Precautions

-

GHS Hazard Statements: H221 (Flammable gas), H280 (Contains gas under pressure; may explode if heated).[12]

-

Precautionary Statements:

-

Prevention: P210 - Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

-

Response: P377 - Leaking gas fire: Do not extinguish, unless leak can be stopped safely. P381 - In case of leakage, eliminate all ignition sources.[12]

-

Storage: P410+P403 - Protect from sunlight. Store in a well-ventilated place.[11][12]

-

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and appropriate respiratory protection if exposure limits are exceeded.[12]

Experimental Protocol: General Handling of a Pressurized Gas

-

Cylinder Security: Securely chain cylinders when in use and protect them from physical damage.[11]

-

Ventilation: Ensure good ventilation of the work station.[11]

-

Pressure Regulation: Use a suitable pressure regulator and back-flow prevention device in the piping.[20]

-

Leak Detection: Regularly check systems under pressure for leaks. Oxygen detectors should be used as it can displace oxygen and cause rapid suffocation.[11][20]

-

Material Compatibility: Use only equipment made of compatible materials of construction.[20]

Caption: General workflow for handling pressurized gas cylinders.

Conclusion

This compound is a compound of significant interest due to the profound effects of its trifluoromethyl group. Its well-characterized physical and chemical properties, established synthetic routes, and critical role as a fluorinated building block make it a valuable tool for researchers in diverse fields. For drug development professionals, understanding the attributes of this molecule is key to leveraging the benefits of fluorination in the design of next-generation therapeutics. As with any pressurized and flammable gas, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory and industry.

References

- 1. This compound | 421-07-8 | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Page loading... [guidechem.com]

- 4. CAS 421-07-8: this compound | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound CAS#: 421-07-8 [m.chemicalbook.com]

- 7. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. Propane, 1,1,1-trifluoro- (CAS 421-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. echemi.com [echemi.com]

- 13. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | 421-07-8 [amp.chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 19. nbinno.com [nbinno.com]

- 20. airgas.com [airgas.com]

An In-depth Technical Guide to 1,1,1-Trifluoropropane (CAS: 421-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,1,1-Trifluoropropane (HFC-263fb), a fluorinated hydrocarbon of significant interest in various scientific and industrial sectors. With the increasing regulatory focus on the environmental impact of hydrofluorocarbons, a thorough understanding of the physicochemical properties, synthesis, reactivity, and safety of compounds like this compound is paramount. This document consolidates critical data to support researchers and professionals in its safe handling, application, and in the development of next-generation alternatives. While it has been explored for applications such as refrigeration, its primary relevance for the intended audience lies in its potential as a building block or intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Molecular and Physicochemical Profile

This compound is a colorless and odorless gas at standard temperature and pressure.[1] The introduction of the trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated parent, propane.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 421-07-8 | [2] |

| Molecular Formula | C₃H₅F₃ | [2] |

| Molecular Weight | 98.07 g/mol | [1] |

| Synonyms | HFC-263fb, R-263fb, Propane, 1,1,1-trifluoro- | [1][2] |

| Appearance | Colorless gas | [1] |

| Melting Point | -148 °C | [2][3] |

| Boiling Point | -12 °C to -13 °C | [3] |

| Density | 1.038 g/cm³ | [4] |

| Vapor Pressure | 2770 mmHg at 25 °C | [4][5] |

| Refractive Index | 1.276 | [4][5] |

| Solubility | Low solubility in water; more soluble in non-polar organic solvents. | [6] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) groups. The methylene protons will be split by both the adjacent methyl protons and the geminal fluorine atoms, resulting in a complex multiplet. The methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms in different chemical environments.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for identifying fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a triplet by the adjacent methylene protons.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of a fluorine atom, a methyl group, or an ethyl group, leading to characteristic fragment ions.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the modification of a propane backbone or related C3 precursors.

Catalytic Hydrogenation of Halogenated Precursors

A common laboratory and industrial-scale method involves the catalytic hydrogenation of chlorinated or brominated precursors. For instance, the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane can yield this compound.[3] This reaction is typically carried out using a palladium-based catalyst.

Caption: Catalytic hydrogenation of a halogenated precursor.

Fluorination of Propane Derivatives

Another approach involves the direct fluorination of propane or partially fluorinated propanes using various fluorinating agents. However, controlling the degree and regioselectivity of fluorination can be challenging.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions.[8] The strong carbon-fluorine bonds contribute to its thermal and chemical stability. However, it can undergo certain reactions, particularly under more forcing conditions.

-

Halogenation: Radical halogenation at the methylene or methyl positions can occur, though this may require UV irradiation or high temperatures.

-

Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming toxic byproducts such as hydrogen fluoride.[9]

-

Reactivity with Strong Bases: Strong bases can potentially induce elimination reactions, although this is less favorable than with more activated substrates.

Safety and Handling

As a flammable gas and a substance that can cause respiratory irritation, proper safety precautions are essential when handling this compound.[1]

Hazard Identification

-

GHS Classification: Flammable Gas (Category 2), Gas Under Pressure (Compressed Gas).[10]

-

Hazard Statements: H221 (Flammable gas), H280 (Contains gas under pressure; may explode if heated).[10]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Cylinders should be securely fastened.

Environmental Impact and Regulatory Landscape

The environmental fate of hydrofluorocarbons is a major consideration in their application and regulation.

Environmental Fate

-

Global Warming Potential (GWP): this compound has a relatively low global warming potential compared to other fluorinated compounds, making it a candidate for certain applications where this is a key consideration.[1]

-

Degradation: In the atmosphere, HFCs are primarily degraded by reaction with hydroxyl radicals (•OH). The degradation products can include smaller fluorinated compounds and, ultimately, hydrogen fluoride.

Regulatory Status

The use of hydrofluorocarbons is subject to increasing regulation globally due to their contribution to climate change.

-

European Union: The EU F-Gas Regulation aims to phase down the use of HFCs with high GWP.[1][4]

-

United States: The U.S. Environmental Protection Agency (EPA) under the American Innovation and Manufacturing (AIM) Act is also implementing a phasedown of HFC production and consumption.[2][5][7]

Researchers and drug development professionals should be aware of these regulations, as they may impact the availability and permissible uses of certain fluorinated compounds.

Applications in Research and Development

While historically considered as a refrigerant, the primary interest for the target audience of this guide lies in the use of this compound and its derivatives as building blocks in organic synthesis. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals, and an understanding of the chemistry of simple trifluoromethylated alkanes can inform the synthesis of more complex molecules. For instance, derivatives of this compound can serve as precursors to trifluoromethylated amino acids and other biologically active compounds.[3]

Conclusion

This compound is a fluorinated hydrocarbon with a distinct set of physicochemical properties, driven by the presence of the trifluoromethyl group. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signature, synthesis, reactivity, safety considerations, environmental impact, and regulatory context. For researchers and professionals in drug development, a comprehensive understanding of such fundamental fluorinated molecules is crucial for the rational design and synthesis of novel, high-value compounds. As the landscape of fluorinated materials continues to evolve under regulatory pressures, the knowledge consolidated herein will serve as a valuable resource for informed decision-making and innovative research.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 421-07-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. uni-saarland.de [uni-saarland.de]

synthesis pathways for 1,1,1-Trifluoropropane

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoropropane (HFC-263fb)

Abstract

This compound, also known as HFC-263fb, is an organofluorine compound of growing interest in specialized chemical applications, including its use as a potential component in working fluid mixtures and as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as altered polarity, boiling point, and metabolic stability—drive the demand for efficient and scalable synthetic routes.[1][3] This guide provides a comprehensive overview of the primary , designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, catalytic systems, and detailed protocols for the most viable synthetic strategies, focusing on hydrogenation and hydrodechlorination routes from commercially available precursors.

Introduction: The Significance of Trifluoromethylated Alkanes

The incorporation of a trifluoromethyl (-CF₃) group into an organic scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This moiety can dramatically enhance a molecule's lipophilicity, binding affinity, and metabolic stability. This compound (C₃H₅F₃) serves as a simple yet valuable trifluoromethylated alkane.[4][5][6] However, the synthesis of such compounds is not without challenges. Historical methods often involved hazardous reagents, low yields, and extreme reaction conditions.[7] Modern advancements have led to more efficient and safer pathways that utilize readily available feedstocks, primarily centered on the catalytic transformation of unsaturated or halogenated precursors. This guide focuses on these contemporary, industrially relevant methods.

Primary Synthesis Pathway: Catalytic Hydrogenation of 3,3,3-Trifluoropropene (1243zf)

The most direct and commercially viable route to this compound is the catalytic hydrogenation of 3,3,3-Trifluoropropene (also known as HFO-1243zf).[1][7] This approach benefits from the increasing availability of 1243zf, which is used as a monomer and refrigerant.[7][8] The reaction involves the straightforward addition of hydrogen across the double bond of the propene backbone.

Reaction: CF₃CH=CH₂ + H₂ → CF₃CH₂CH₃

Mechanistic Rationale and Catalyst Selection

This transformation is a classic example of heterogeneous catalytic hydrogenation. The choice of catalyst is critical for achieving high conversion and selectivity. Transition metals, particularly those from Group 10 (Palladium, Platinum), are highly effective.

-

Expertise & Experience: Palladium on carbon (Pd/C) is the catalyst of choice for this reaction. Its high activity allows the reaction to proceed under mild conditions, and its heterogeneous nature simplifies product purification through simple filtration. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic efficiency. The selection of Pd/C is a self-validating choice, as it is a well-established and robust catalyst for alkene hydrogenation across countless applications.

Experimental Protocol: Hydrogenation of 1243zf

The following is a representative protocol for the batch-wise hydrogenation of 3,3,3-Trifluoropropene. The process can also be adapted for continuous flow systems.[7]

Materials:

-

3,3,3-Trifluoropropene (1243zf)

-

Hydrogen (H₂) gas

-

Palladium on carbon (e.g., 5% or 10% Pd/C)

-

Solvent (optional, e.g., methanol, THF, or the product 263fb itself)[7]

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge.

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Purge the vessel with an inert gas, such as nitrogen, to remove any residual air.

-

Catalyst Loading: Carefully add the Pd/C catalyst to the reactor. The catalyst loading is typically a small fraction of the substrate weight.

-

Solvent and Substrate Addition: If using a solvent, add it to the reactor. Introduce the liquefied 3,3,3-Trifluoropropene into the sealed reactor. A key innovation is to conduct the reaction in the presence of the final product, 263fb, which can improve process control.[7]

-

Pressurization: Seal the reactor and purge again with nitrogen before introducing hydrogen gas. Pressurize the reactor to the desired level (e.g., 1 to 30 bara).[7]

-

Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 20°C to 150°C). Monitor the pressure drop to gauge the reaction progress as hydrogen is consumed.

-

Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the heterogeneous Pd/C catalyst. The resulting solution contains this compound, which can be purified further by distillation if necessary.

Data Summary: Hydrogenation Conditions

| Parameter | Range | Preferred | Reference |

| Temperature | 20 - 150 °C | 50 - 120 °C | [7] |

| Pressure | 1 - 30 bara | 1 - 20 bara | [7] |

| H₂ : 1243zf Molar Ratio | 1:1 - 20:1 | 1.1:1 - 10:1 | [7] |

| Catalyst | Transition Metal | Pd/C | [7] |

Visualization: Hydrogenation Pathway```dot

// Nodes start [label="3,3,3-Trifluoropropene\n(CF₃CH=CH₂)", fillcolor="#F1F3F4"]; reagent [label="+ H₂", shape=plaintext, fontcolor="#202124"]; product [label="this compound\n(CF₃CH₂CH₃)", fillcolor="#F1F3F4"]; catalyst [label="Pd/C Catalyst\n20-150°C, 1-30 bara", shape=oval, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges start -> reagent [arrowhead=none, color="#4285F4"]; reagent -> product [arrowhead=open, color="#4285F4"]; catalyst -> reagent [style=dashed, arrowhead=open, color="#34A853"]; }

Caption: Workflow for vapor phase hydrodechlorination of 253fb.

Historical Perspective: Hydrofluorination of 1,1,1-Trichloropropane

For completeness, it is worth noting the historical synthesis of HFC-263fb via the liquid-phase hydrofluorination of 1,1,1-trichloropropane using an antimony catalyst. [1][7] Reaction: CCl₃CH₂CH₃ + 3HF --(Sb catalyst)--> CF₃CH₂CH₃ + 3HCl

This method is now considered primarily of academic interest due to several significant drawbacks: the scarcity of the 1,1,1-trichloropropane feedstock, the hazards associated with handling antimony catalysts and HF, and generally low process yields. [7]Modern catalytic methods, as described above, offer superior safety, efficiency, and economic viability.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 3,3,3-Trifluoropropene or the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane. The choice between these pathways is largely dictated by the availability and cost of the respective starting materials. Both routes leverage well-understood, robust transition metal catalysis, with Palladium on carbon being a preferred system. As the applications for specialized fluorinated molecules expand, the development of even more efficient, green, and cost-effective catalytic systems will remain an active area of research. The principles and protocols outlined in this guide provide a solid, authoritative foundation for any scientist or researcher working to produce or utilize this valuable fluorinated building block.

References

- 1. This compound | 421-07-8 | Benchchem [benchchem.com]

- 2. US6416683B1 - Compositions of a fluoroether and a hydrofluorocarbon - Google Patents [patents.google.com]

- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 5. Propane, 1,1,1-trifluoro- (CAS 421-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 7. US9249072B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. WO2017013404A1 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]

molecular structure and weight of 1,1,1-Trifluoropropane

An In-Depth Technical Guide to 1,1,1-Trifluoropropane (HFC-263fb)

Abstract

This compound, also known as HFC-263fb, is a hydrofluorocarbon of significant interest due to its specific physicochemical properties conferred by the trifluoromethyl group. This document provides a comprehensive technical overview of its molecular structure, properties, synthesis, analytical characterization, applications, and safety protocols. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes field-proven insights with established scientific data to serve as a definitive reference.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound stem directly from its molecular architecture. The presence of a highly electronegative trifluoromethyl group on a short alkyl chain creates a molecule with distinct polarity and stability.

Molecular Identity

Structural Representation

The structure consists of a central propane backbone where one terminal carbon atom is fully substituted with three fluorine atoms. This arrangement is key to its chemical behavior and physical state.

Caption: 2D molecular structure of this compound.

Physicochemical Data

This compound is a colorless and odorless gas at standard temperature and pressure.[2] Its key physical properties are summarized below. The low boiling point is a direct consequence of its molecular weight and the nature of its intermolecular forces.

| Property | Value | Source |

| Molecular Weight | 98.07 g/mol | [2][4][7] |

| Boiling Point | -12 °C to -13 °C | [5][6][7][11] |

| Melting Point | -148 °C | [5][6][7][11] |

| Density | 1.038 g/cm³ | [6][7] |

| Vapor Pressure | 2770 mmHg at 25 °C | [6][7] |

| Refractive Index | 1.276 | [6][7] |

| Octanol/Water Partition Coeff. (logP) | 1.959 | [13] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through catalytic hydrogenation of unsaturated or halogenated precursors. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as the C-F bonds must remain intact.

Synthetic Workflow Overview

The general pathway involves the reaction of a C3 fluorinated precursor with a hydrogen source over a metal catalyst, followed by purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,3,3-Trifluoropropene

This method involves the direct addition of hydrogen across the double bond of 3,3,3-trifluoropropene. The choice of a palladium catalyst is crucial for its efficiency in activating hydrogen without promoting C-F bond cleavage.

-

Reactor Preparation : A high-pressure stainless-steel autoclave is charged with a palladium-on-carbon catalyst (typically 5% Pd/C). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Reagent Introduction : A solvent such as ethanol is added, followed by the precursor, 3,3,3-Trifluoropropene.

-

Reaction Execution : The reactor is pressurized with hydrogen gas to the target pressure. The mixture is heated and stirred vigorously to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

-

Monitoring : The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Workup and Purification : After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution is then subjected to fractional distillation to isolate the pure this compound from the solvent and any byproducts.

Protocol 2: Hydrodechlorination of 3-Chloro-1,1,1-trifluoropropane

This alternative route involves the selective cleavage of a C-Cl bond and its replacement with a C-H bond.[10] This process is also effectively catalyzed by palladium-based systems.

-

Catalyst and Reagent Setup : A reaction vessel is charged with a palladium catalyst (e.g., Pd/C) and a solvent. 3-Chloro-1,1,1-trifluoropropane (a key intermediate in various syntheses) is added.[14][15]

-

Hydrogenation : The vessel is purged and then pressurized with hydrogen.

-

Neutralization : A base, such as sodium hydroxide or an amine, is often included to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing catalyst deactivation and corrosion.

-

Reaction Conditions : The reaction is typically run at elevated temperatures and pressures to facilitate the C-Cl bond cleavage.

-

Isolation : Upon completion, the reaction mixture is cooled, filtered to remove the catalyst and any precipitated salts, and the product is isolated by distillation.

Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.[10]

| Nucleus | Atom Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | -CH₃ | ~1.1 | Triplet of Quartets | JH-H ≈ 7.4, JH-F ≈ 2.5 |

| ¹H | -CH₂- | ~2.1 | Quartet of Quartets | JH-H ≈ 7.4, JH-F ≈ 11.5 |

| ¹⁹F | -CF₃ | ~ -65 | Triplet | JF-H ≈ 11.5 |

Rationale: The ¹H NMR spectrum is characteristic: the methyl (-CH₃) protons appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons, and each peak of the triplet is further split into a quartet by the long-range coupling to the three fluorine atoms. The methylene protons appear as a quartet due to coupling with the methyl protons, with each peak of that quartet split again into a quartet by the three adjacent fluorine atoms. The ¹⁹F NMR provides a simple triplet, confirming the presence of an adjacent CH₂ group.[10][16]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z ≈ 98) is expected, though it may be of low intensity.

-

Key Fragments : The most prominent fragmentation pathway involves the loss of a methyl or ethyl group. A significant peak at m/z = 69, corresponding to the [CF₃]⁺ ion, is a characteristic feature for molecules containing a trifluoromethyl group.

Applications in Research and Industry

The properties of this compound make it a valuable compound in several fields.

-

Refrigerants : It has been investigated as a component in refrigerant mixtures due to its favorable thermodynamic properties and a lower global warming potential (GWP) compared to many older fluorinated compounds.[2]

-

Chemical Intermediate : The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, enhancing properties like metabolic stability and bioavailability. This compound and its precursors, such as 3-bromo-1,1,1-trifluoropropane and 3-chloro-1,1,1-trifluoropropane, are valuable building blocks for introducing this moiety.[10][14][17]

-

Research : It is used in fundamental studies of molecular interactions and as a model compound in the development of computational chemistry force fields.[10]

Safety, Handling, and Storage

As a flammable, liquefied gas, this compound requires strict safety protocols.[1][18]

Hazard Identification

The compound presents several physical and health hazards.[1]

| GHS Hazard Statement | Code | Description |

| Flammable Gas | H221 | The substance is a flammable gas. |

| Gas Under Pressure | H280 | Contains gas under pressure; may explode if heated. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

| Drowsiness/Dizziness | H336 | May cause drowsiness or dizziness. |

| Simple Asphyxiant | H380 | May displace oxygen and cause rapid suffocation. |

Source: Synquest Labs[1]

Protocol for Safe Handling

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Oxygen detectors should be used where asphyxiating gases may be released.[1]

-

Grounding : Use proper grounding procedures for all equipment to prevent static electricity discharge, which can be an ignition source.[1] Use only non-sparking tools.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]

-

Skin Protection : Wear protective gloves (including cold-insulating gloves for handling cylinders) and flame-retardant clothing.[1][18]

-

Respiratory Protection : If ventilation is inadequate, use a self-contained breathing apparatus (SCBA).[1]

-

-

Cylinder Handling : Cylinders must be securely chained when in use.[1] Protect them from physical damage.

Storage and First Aid

-

Storage : Store in a dry, cool, well-ventilated area away from ignition sources and direct sunlight.[1][18] Do not expose to temperatures exceeding 50 °C.[1]

-

First Aid :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][18]

-

Skin Contact : For frostbite from the liquefied gas, seek immediate medical attention. For irritation, wash with soap and water.[18]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[1]

-

Conclusion

This compound is a foundational chemical with well-defined properties and significant utility. Its synthesis is robust, its analytical profile is distinct, and its applications, particularly as a low-GWP refrigerant and a synthetic building block, are expanding. A thorough understanding of its characteristics and strict adherence to safety protocols are essential for leveraging its full potential in scientific and industrial settings.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. CAS 421-07-8: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 421-07-8 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 9. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 10. This compound | 421-07-8 | Benchchem [benchchem.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 421-07-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Propane, 1,1,1-trifluoro- (CAS 421-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. nbinno.com [nbinno.com]

- 15. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoropropane

Introduction

This compound, also known as HFC-263fb, is a fluorinated hydrocarbon with the chemical formula C₃H₅F₃.[1][2][3] As a member of the hydrofluorocarbon (HFC) class of compounds, it has garnered interest for its unique physicochemical properties imparted by the presence of a trifluoromethyl group.[4] This guide provides a detailed examination of the boiling and melting points of this compound, offering insights into the molecular characteristics that govern these fundamental properties and outlining the methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in fields where precise knowledge of the physical behavior of fluorinated compounds is critical.

Core Physicochemical Properties: Boiling and Melting Points

The phase transition temperatures of a substance are critical parameters that dictate its state under various conditions and are fundamental to its application, storage, and handling. For this compound, these properties are significantly influenced by the strong electronegativity of the fluorine atoms.

Molecular Structure and Intermolecular Forces: The Causality

The boiling and melting points of this compound are a direct consequence of its molecular structure. The molecule consists of a propane backbone where the three hydrogen atoms on one terminal carbon have been substituted with fluorine atoms. This substitution has two primary effects:

-

High Molecular Polarity: Fluorine is the most electronegative element.[5] The three C-F bonds are highly polarized, creating a strong partial negative charge (δ-) on the fluorine atoms and a significant partial positive charge (δ+) on the adjacent carbon atom. This results in a large permanent molecular dipole.

-

Intermolecular Interactions: The significant molecular polarity leads to dominant dipole-dipole interactions between adjacent this compound molecules. These are stronger than the van der Waals forces (specifically, London dispersion forces) that are the primary intermolecular forces in its non-fluorinated analog, propane. While partially fluorinated hydrocarbons can have a significant polar character, the interactions are weaker than in substances capable of hydrogen bonding.[6]

Consequently, more thermal energy is required to overcome these dipole-dipole attractions to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) compared to non-polar alkanes of similar size. At room temperature and atmospheric pressure, this compound exists as a colorless gas.[3]

Quantitative Data Summary

The experimentally determined boiling and melting points for this compound are summarized below. The slight variations in reported boiling points can be attributed to differences in experimental conditions and measurement precision.

| Property | Value | Unit |

| Boiling Point | -12 to -13 | °C |

| Melting Point | -148 | °C |

| Molecular Formula | C₃H₅F₃ | - |

| Molecular Weight | 98.07 | g/mol |

(Data sourced from ChemWhat, ECHEMI, and Guidechem)[1][7][8]

Visualization of Molecular Polarity

The following diagram illustrates the structure of this compound and the resulting molecular dipole moment that dictates its intermolecular forces.

Caption: Molecular structure and net dipole of this compound.

Experimental Protocol: Determination of Boiling and Melting Points

The determination of boiling and melting points for a substance that is a gas at standard temperature and pressure requires specialized low-temperature apparatus. The following outlines a generalized, self-validating protocol.

Objective

To accurately determine the boiling and melting points of this compound.

Apparatus

-

Low-temperature thermostat/cryostat

-

Sealed capillary tubes

-

Digital thermometer with a low-temperature probe (e.g., platinum resistance thermometer)

-

Melting point apparatus with a cooling stage (e.g., Mel-Temp apparatus with a cold stage)[9]

-

Condensation apparatus for sample handling

-

Vacuum line

Methodology: Step-by-Step

Part A: Boiling Point Determination

-

Sample Preparation: A small amount of gaseous this compound is condensed into a small, thin-walled test tube or a specialized boiling tube by cooling it with a mixture of dry ice and acetone or liquid nitrogen.

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end. The open end is then placed inside the boiling tube containing the liquid sample, ensuring the open end of the capillary is below the liquid surface.

-

Apparatus Setup: The boiling tube assembly is attached to a thermometer and placed in a low-temperature bath.

-

Heating and Observation: The bath is allowed to warm very slowly (e.g., 0.5 °C per minute). As the temperature rises, the trapped air in the capillary tube will expand and a steady stream of bubbles will emerge from the open end.

-

Data Acquisition: The boiling point is the temperature at which, upon very slight cooling, the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

-

Validation: The procedure is repeated at least three times to ensure reproducibility. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Part B: Melting Point Determination

-

Sample Loading: A capillary tube is attached to a gas-tight syringe via a needle. The capillary is cooled in liquid nitrogen, and a small amount of gaseous this compound is drawn in and condensed as a solid. The capillary is then flame-sealed.

-

Apparatus Setup: The sealed capillary containing the solid sample is placed into the cooling stage of a melting point apparatus.[9]

-

Heating and Observation: The temperature of the stage is raised very slowly (e.g., 0.5-1 °C per minute) as it approaches the expected melting point.

-

Data Acquisition: The melting point is recorded as a range: from the temperature at which the first drop of liquid appears (T1) to the temperature at which the last crystal of solid disappears (T2).[9] A narrow melting range (≤ 1°C) is indicative of a pure substance.

-

Validation: The determination is repeated with a fresh sample to confirm the melting range.

Workflow Visualization

Caption: Workflow for determining the boiling and melting points.

Summary

The boiling point of this compound is approximately -12 °C, and its melting point is -148 °C. These physical constants are a direct result of the significant molecular polarity and consequent dipole-dipole intermolecular forces arising from the trifluoromethyl group. Accurate experimental determination of these values requires low-temperature techniques and careful observation of phase transitions. This guide provides the foundational data and procedural insights necessary for scientists and researchers working with this and similar fluorinated compounds.

References

- 1. chemwhat.com [chemwhat.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS 421-07-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 421-07-8 | Benchchem [benchchem.com]

- 5. mce502.html [sas.upenn.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. guidechem.com [guidechem.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Historical Development of Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has irrevocably altered the landscape of modern science, underpinning significant advancements in pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide charts the historical trajectory of organofluorine chemistry, from its nascent stages in the 19th century to its current status as a cornerstone of chemical synthesis. By examining the foundational discoveries, the evolution of synthetic methodologies, and the pioneering scientists who forged this field, we aim to provide a comprehensive resource that not only recounts the history but also illuminates the scientific principles and experimental logic that continue to drive innovation. This guide is structured to offer both a narrative of discovery and a practical reference, complete with detailed protocols and comparative data, for the researchers and professionals building upon this rich scientific legacy.

The Dawn of a New Bond: Early Encounters with Organofluorine Compounds

The story of organofluorine chemistry begins not with a flash of inspiration, but with the painstaking and often perilous work of early chemists. The very element at its heart, fluorine, proved to be a formidable challenge. Its extreme reactivity and toxicity meant that its isolation, finally achieved by Henri Moissan in 1886 through the electrolysis of a mixture of potassium hydrogen difluoride and hydrogen fluoride, was a landmark achievement in itself.[1] However, the synthesis of the first organofluorine compounds predates the isolation of elemental fluorine, a testament to the ingenuity of early pioneers.

The first reported synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who produced methyl fluoride.[1] A pivotal moment arrived in 1862 when Alexander Borodin, a chemist also renowned for his work as a classical composer, reported the synthesis of benzoyl fluoride from benzoyl chloride.[2] This reaction marked the first instance of a nucleophilic halogen exchange to form a carbon-fluorine bond, a method that remains a fundamental strategy in modern fluorination chemistry.[1]

These early forays were characterized by rudimentary techniques and a limited understanding of the unique properties of the C-F bond. The true potential of organofluorine chemistry began to unfold with the systematic investigations of Belgian chemist Frédéric Swarts.

The Swarts Reaction: A Gateway to Fluorination

Frédéric Swarts's contributions in the late 19th and early 20th centuries were transformative. Faced with the dangers of using elemental fluorine, Swarts developed a milder and more controlled method for introducing fluorine into organic molecules.[3] The "Swarts reaction," first reported in 1892, utilizes antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[3] This breakthrough enabled the synthesis of a wide array of organofluorine compounds for the first time.

Swarts's meticulous work led to the first synthesis of trichlorofluoromethane in 1891 and, notably, the preparation of the first chlorofluorocarbon (CFC), CF₂Cl₂ (Freon-12).[3][4][5] His research laid the essential groundwork for the future commercialization of these compounds.[4]

Experimental Protocol: A Representative Swarts Reaction

The following is a generalized procedure illustrating the principles of the Swarts reaction for the synthesis of a chlorofluorocarbon from a polychlorinated precursor.

Objective: To replace a chlorine atom with a fluorine atom in a polychlorinated alkane using antimony trifluoride.

Materials:

-

Polychlorinated alkane (e.g., carbon tetrachloride, CCl₄)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Reaction flask with a reflux condenser and a distillation setup

-

Heating mantle

-

Collection vessel cooled in an ice bath

Procedure:

-

In a reaction flask, combine the polychlorinated alkane and antimony trifluoride.

-

Add a catalytic amount of antimony pentachloride. This generates the more reactive antimony trichlorodifluoride (SbCl₂F₃) in situ, which is the active fluorinating agent.

-

Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and may require initial cooling.

-

The lower-boiling chlorofluorinated product will begin to distill from the reaction mixture.

-

Collect the distilled product in a vessel cooled with an ice bath.

-

The product can be purified by fractional distillation.

Causality and Insights: The genius of the Swarts reaction lies in its ability to tame the reactivity of the fluoride source. Antimony trifluoride provides a more manageable way to deliver fluoride ions compared to the violent reactions of elemental fluorine. The catalytic role of antimony pentachloride is crucial for activating the antimony trifluoride. This method opened the door to the systematic study of the physical and chemical properties of organofluorine compounds.

The Industrial Awakening: World War II and the Dawn of Fluoropolymers

The trajectory of organofluorine chemistry was dramatically accelerated by the geopolitical pressures of World War II. The Manhattan Project, in its quest to enrich uranium, required materials that could withstand the highly corrosive uranium hexafluoride (UF₆). This urgent need spurred intense research into fluorinated compounds, leading to significant breakthroughs in both synthesis and materials science.[6][7]

The Simons Process: A Leap in Fluorination Technology

A critical innovation from this era was the development of electrochemical fluorination (ECF), also known as the Simons process.[6][8] Developed by Joseph H. Simons at Pennsylvania State University in the 1930s and later patented by 3M, this method provided a safer and more cost-effective way to produce perfluorinated compounds.[6][9] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[8][10]

The Simons process was instrumental in producing the fluorocarbons needed for the Manhattan Project and laid the foundation for the large-scale industrial production of a vast range of fluorochemicals after the war, including surfactants and materials for polymers.[6][8]

Experimental Workflow: The Simons Electrochemical Fluorination Process

Caption: Workflow of the Simons Electrochemical Fluorination Process.

Self-Validation: The Simons process is inherently self-validating in its industrial application. The production of the desired perfluorinated compounds with specific physical and chemical properties (e.g., inertness, boiling point) confirms the successful operation of the electrochemical cell. Continuous monitoring of the current, voltage, and product stream ensures the process remains within optimal parameters.

The Serendipitous Discovery of Teflon

In 1938, a fortuitous accident at DuPont's Jackson Laboratory led to the discovery of one of the most significant materials of the 20th century.[11] Roy J. Plunkett was experimenting with tetrafluoroethylene (TFE) as a refrigerant when he found that a pressurized cylinder of the gas appeared to be empty, yet its weight had not changed.[12] Upon cutting the cylinder open, he discovered a waxy, white solid: polytetrafluoroethylene (PTFE), later trademarked as Teflon.[11]

This new material exhibited remarkable properties: it was incredibly inert, had a very high melting point, and possessed an exceptionally low coefficient of friction.[11][13][14] These characteristics, stemming from the strength and stability of the carbon-fluorine bond, made PTFE an invaluable material for a multitude of applications, from non-stick cookware to aerospace technology.[11][13][15]

Synthesis of Polytetrafluoroethylene (PTFE)

The industrial production of PTFE involves the free-radical polymerization of tetrafluoroethylene (TFE).[11][14]

Step 1: Monomer Synthesis TFE is typically produced by heating chloroform with hydrofluoric acid and fluorspar.[14] This process, known as pyrolysis, must be conducted on-site due to the high flammability and instability of TFE.[14]

Step 2: Polymerization The TFE monomer is then subjected to polymerization under controlled pressure and in the presence of a catalyst, such as ammonium persulfate or disuccinic acid peroxide, in an aqueous medium.[14][15] This links the individual TFE molecules into long, repeating chains to form the stable PTFE polymer.[15]

Caption: Simplified workflow for the synthesis of PTFE (Teflon).

The Modern Era: The Proliferation of Fluorinating Reagents

The post-war era witnessed an explosion in the applications of organofluorine compounds, particularly in the pharmaceutical and agrochemical industries.[2][16] The unique properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—made it a valuable tool for medicinal chemists.[16][17][18] This demand drove the development of a new generation of more selective, safer, and easier-to-handle fluorinating agents.

The limitations of early methods, which often involved hazardous reagents like elemental fluorine or corrosive hydrogen fluoride, spurred the search for alternatives.[19] This led to the development of a diverse toolkit of reagents, broadly categorized as nucleophilic and electrophilic fluorinating agents.

Table 1: A Comparative Overview of Key Fluorinating Agents

| Reagent Family | Example(s) | Type | Key Characteristics & Applications |

| Halogen Exchange | Swarts Reagent (SbF₃/SbCl₅) | Nucleophilic | Foundational method for replacing other halogens with fluorine. Used in the early synthesis of CFCs. |

| Alkali Metal Fluorides | Potassium Fluoride (KF) | Nucleophilic | A common and cost-effective fluoride source, often used with phase-transfer catalysts. |

| Electrochemical | Simons Process (HF/Electrolysis) | Electrophilic | Industrial-scale production of perfluorinated compounds. |

| Sulfur-Based | Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | A versatile deoxofluorinating agent for converting alcohols and carbonyls to fluorides. |

| N-F Reagents | Selectfluor® | Electrophilic | A stable, crystalline solid that is a user-friendly source of electrophilic fluorine. Widely used in the synthesis of complex molecules.[20][21] |

| Trifluoromethylating | Ruppert's Reagent (TMSCF₃) | Nucleophilic | A source of the trifluoromethyl group, crucial for many modern pharmaceuticals and agrochemicals.[22] |

The development of N-F reagents like Selectfluor® in the 1990s represented a significant leap forward in terms of safety and ease of use, allowing a broader range of chemists to incorporate fluorine into their synthetic strategies.[20][22][23]

The Enduring Legacy and Future Horizons

From the early, hazardous experiments of the 19th century to the sophisticated and selective reagents of today, the historical development of organofluorine chemistry is a compelling narrative of scientific progress. The unique properties of the carbon-fluorine bond have been harnessed to create materials that have shaped modern life, from the mundane to the mission-critical.[24][25]

Today, an estimated one-fifth of all pharmaceuticals contain fluorine, including some of the most widely prescribed drugs.[2][26] In the agrochemical sector, fluorinated compounds are essential for developing potent and selective pesticides and herbicides.[27][28] The field continues to evolve, with ongoing research focused on developing even more efficient and enantioselective fluorination methods.[29][30] The journey of organofluorine chemistry, born from curiosity and accelerated by necessity, is far from over, promising further innovations that will continue to impact science, technology, and medicine for decades to come.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 5. wikiwand.com [wikiwand.com]

- 6. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 9. Joseph H. Simons - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. scienceinfo.com [scienceinfo.com]

- 12. xometry.com [xometry.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. How is PTFE (Teflon®) Made? | Orion Industries, Ltd. [orioncoat.com]

- 15. How Is Teflon Made? The Science Behind Its Incredible Properties - Kintek [kintek-solution.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. REF Case study search [impact.ref.ac.uk]

- 21. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 22. Simpler fluorine chemistry [soci.org]

- 23. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. pfascentral.org [pfascentral.org]

- 28. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Part 1: Systematic Nomenclature and Structural Elucidation

An In-Depth Technical Guide to 1,1,1-Trifluoropropane

This guide provides a comprehensive technical overview of this compound (CH₃CH₂CF₃), a fluorinated hydrocarbon of significant interest in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of its nomenclature, explores its physicochemical properties, details its synthesis and reactivity, and discusses its applications, particularly as a building block in medicinal chemistry.

The precise naming of a chemical compound is foundational to all scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The naming of CH₃CH₂CF₃ is a clear application of the rules for substituted alkanes.

Derivation of the IUPAC Name

The process begins by identifying the parent hydrocarbon chain. In the structure CH₃CH₂CF₃, the longest continuous chain of carbon atoms is three, which corresponds to the alkane propane .

Next, the substituents on this chain are identified. The molecule contains three fluorine (F) atoms. The prefix for fluorine is "fluoro," and since there are three, the prefix becomes "tri fluoro."

Finally, the position of these substituents must be indicated by numbering the carbon chain. The numbering should start from the end that gives the substituents the lowest possible locants (numbers).

-

Numbering from right to left: The three fluorine atoms are on carbon 1, and the methyl group is part of the chain. This gives the name This compound .

-

Numbering from left to right: The three fluorine atoms would be on carbon 3. This would give the name 3,3,3-trifluoropropane.

According to IUPAC rules, the lower set of locants is preferred. Therefore, This compound is the correct and unambiguous IUPAC name for CH₃CH₂CF₃.[1][2][3][4]

Caption: Logical workflow for deriving the IUPAC name of CH₃CH₂CF₃.

Spectroscopic Characterization

Structural confirmation in a laboratory setting relies on spectroscopic methods. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the presence of ¹H and ¹⁹F nuclei.[5]

-

¹H NMR: The spectrum would show a triplet for the terminal methyl (-CH₃) protons, split by the adjacent methylene (-CH₂) group, and a quartet for the methylene protons, split by the methyl group. The coupling to the fluorine atoms can introduce further complexity (quartet of triplets).

-

¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would appear as a single signal, which would be split into a triplet by the two adjacent methylene protons.[6]

-

¹³C NMR: The spectrum would provide distinct signals for the three carbon atoms, with the carbon of the -CF₃ group showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

These combined spectroscopic data provide an unambiguous fingerprint for the molecule, confirming its structure and assessing its purity.[5]

Part 2: Physicochemical Properties

The introduction of the three fluorine atoms onto the propane backbone dramatically alters the molecule's physical properties compared to propane itself. The high electronegativity of fluorine creates a strong dipole moment, yet the molecule's overall properties are a balance of polarity, molecular weight, and intermolecular forces.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃H₅F₃ | - | [1][3] |

| Molecular Weight | 98.07 | g/mol | [5][7] |

| Boiling Point | -12 | °C | [8][9] |

| Melting Point | -148 | °C | [8][9] |

| Density | 1.038 | g/cm³ | [10] |

| Vapor Pressure | 2770 | mmHg at 25°C | [10] |

| CAS Number | 421-07-8 | - | [1][8] |

These properties make this compound a colorless, odorless gas at room temperature and pressure.[7] Its low boiling point is characteristic of small fluorinated hydrocarbons.

Part 3: Synthesis and Reactivity

The synthesis of this compound is a key consideration for its use in research and development. Several synthetic routes are viable, often involving the hydrogenation of a halogenated precursor. The C-F bonds in the molecule are exceptionally strong, rendering the trifluoromethyl group chemically stable and largely inert in many conditions.

Synthetic Methodologies

A prevalent method for synthesizing this compound is the catalytic hydrogenation of a suitable precursor.[5] One such pathway involves the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane.

Caption: Synthetic pathway from 3-chloro-1,1,1-trifluoropropane.

Experimental Protocol: Synthesis via Hydrodechlorination

This protocol describes the synthesis of this compound from 3-chloro-1,1,1-trifluoropropane, a method valued for its efficiency.[5][11]

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-chloro-1,1,1-trifluoropropane and a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the mixture.

-

Base Addition: A stoichiometric amount of a base (e.g., triethylamine) is added to neutralize the HCl byproduct that will be formed.

-

Pressurization: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

-

Reaction: The mixture is heated and stirred vigorously. The reaction progress is monitored by observing the drop in hydrogen pressure.

-

Workup: Upon completion, the reactor is cooled, and the excess pressure is carefully vented. The reaction mixture is filtered to remove the Pd/C catalyst.

-

Isolation: The product, being a low-boiling-point gas, is isolated from the reaction mixture by distillation or by bubbling an inert gas through the solution and collecting the product in a cold trap (-78°C, dry ice/acetone).

Chemical Reactivity

The trifluoromethyl group is highly stable due to the strength of the carbon-fluorine bonds. This makes this compound generally unreactive under standard conditions. It is resistant to oxidation and many nucleophilic attacks. However, under extreme conditions or with highly reactive reagents like strong reducing agents (e.g., active metals), it can undergo decomposition.[11]

Part 4: Applications in Research and Drug Development

The true value of this compound and related compounds lies in their role as building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][12] The trifluoromethyl (-CF₃) group is a privileged moiety in drug design.

The Role of the Trifluoromethyl Group:

Incorporating a -CF₃ group into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.[13]

-

Metabolic Stability: The C-F bond is much stronger than a C-H bond. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life.[14]

-

Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble). Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, potentially improving bioavailability and brain penetration.

-

Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can optimize the binding affinity of a drug to its target receptor.

For these reasons, derivatives of this compound are used to synthesize more complex molecules for drug discovery pipelines. For example, 2,3-epoxy-1,1,1-trifluoropropane is a precursor for optically pure α-trifluoromethyl-α-amino acids, which are of great interest in medicinal chemistry.[5]

Part 5: Safety and Handling

This compound is a flammable gas and is supplied as a liquefied gas under pressure.[10] Proper safety precautions are mandatory.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Keep away from ignition sources such as heat, sparks, and open flames.[10] All equipment should be properly grounded to prevent static discharge.[15]

-

Personal Protective Equipment (PPE): Safety goggles, thermally insulating gloves, and flame-retardant lab coats should be worn when handling the cylinder or product.[10]

-

Storage: Cylinders should be stored upright in a cool, dry, well-ventilated area, away from direct sunlight and heat.[15] Do not expose to temperatures exceeding 50°C.[15]

-

First Aid: In case of inhalation, move the victim to fresh air. If breathing is difficult, administer oxygen. In case of skin contact with the liquid (frostbite), flush the affected area with lukewarm water. Seek immediate medical attention in all cases of significant exposure.[10]

References

- 1. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 2. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 3. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 4. Propane, 1,1,1-trifluoro- [webbook.nist.gov]

- 5. This compound | 421-07-8 | Benchchem [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CAS 421-07-8: this compound | CymitQuimica [cymitquimica.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. jelsciences.com [jelsciences.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synquestlabs.com [synquestlabs.com]

gas phase ion energetics of 1,1,1-Trifluoropropane

An In-Depth Technical Guide to the Gas Phase Ion Energetics of 1,1,1-Trifluoropropane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the gas phase ion energetics of this compound (CH₃CH₂CF₃), a molecule of significant interest due to the profound impact of trifluoromethyl groups on molecular properties. Understanding the intrinsic thermochemical properties of its ions in a solvent-free environment is critical for professionals in mass spectrometry, atmospheric chemistry, and drug development, where fluorination strategies are paramount for modulating metabolic stability and binding affinity.[1] This document delves into the core energetic parameters, the sophisticated experimental and computational methodologies used for their determination, and the fundamental fragmentation pathways that govern the molecule's behavior upon ionization.

Core Thermochemical Data

The gas phase ion energetics of a molecule are defined by several key values, primarily the energy required to form the molecular ion (ionization energy) and the energy required to form various fragment ions (appearance energies). These values are fundamental for calculating bond dissociation energies and the enthalpies of formation of ions.[2]